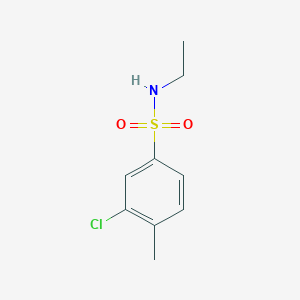

3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C9H12ClNO2S |

|---|---|

Molecular Weight |

233.72 g/mol |

IUPAC Name |

3-chloro-N-ethyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H12ClNO2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |

InChI Key |

IXGKOSPGDFSZSC-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)C)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The typical synthetic route to this compound involves the reaction of a substituted benzenesulfonyl chloride with ethylamine. This two-step approach generally includes:

- Preparation of the sulfonyl chloride intermediate from the corresponding sulfonic acid or direct chlorosulfonation of the aromatic ring.

- Nucleophilic substitution of the sulfonyl chloride with ethylamine to form the sulfonamide.

Preparation of 3-Chloro-4-methylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is typically prepared by chlorosulfonation of 3-chloro-4-methylbenzene or by conversion of the corresponding sulfonic acid using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

-

- Solvents: Chlorobenzene, methylene chloride, or halogenated hydrocarbons are preferred for their inertness and ability to dissolve reactants.

- Temperature: The chlorosulfonation or chlorination reactions are carried out between 0°C to 130°C, with optimal yields often observed at 70-90°C.

- Catalysts/Additives: Catalytic amounts of N,N-dimethylformamide (DMF) can enhance reaction rates and yields.

Formation of this compound

The sulfonyl chloride intermediate undergoes nucleophilic substitution with ethylamine to form the target sulfonamide.

-

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.

- Temperature: Room temperature (20-25°C) to mild heating (up to 50°C) is sufficient.

- Base: Sometimes a mild base such as triethylamine (TEA) or sodium carbonate is added to neutralize the released HCl and drive the reaction forward.

- Reaction Time: Typically 1 to 24 hours depending on temperature and solvent.

-

- The lone pair on ethylamine attacks the sulfur atom of the sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond.

- The reaction may be performed under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

Data Table Summarizing Preparation Parameters

Research Findings and Mechanistic Insights

The presence of electron-withdrawing groups such as chlorine at the 3-position and electron-donating methyl at the 4-position affects the reactivity of the sulfonyl chloride intermediate, generally making the sulfonyl chloride more electrophilic and facilitating nucleophilic attack by ethylamine.

Use of chlorobenzene as solvent in sulfonyl chloride synthesis offers a balance between solubility and reaction control, minimizing side reactions.

The reaction between sulfonyl chloride and ethylamine proceeds efficiently at room temperature, and the addition of mild bases such as triethylamine or sodium carbonate scavenges HCl, improving yield and preventing sulfonamide hydrolysis.

Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and melting point determination are routinely employed to confirm product purity and structure.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-hydroxy-N-ethyl-4-methylbenzene-1-sulfonamide.

Oxidation: 3-Chloro-N-ethyl-4-methylbenzoic acid.

Reduction: 3-Chloro-N-ethyl-4-methylbenzene-1-amine.

Scientific Research Applications

Chemistry: 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of sulfonamides on bacterial growth and enzyme activity. It is also used in the development of new antibiotics.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Sulfonamides are known for their antibacterial properties, and derivatives of this compound are being explored for their therapeutic potential.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

2.1. Structural Features and Substitution Patterns

The table below highlights key structural differences between 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide and related compounds:

2.2. Physicochemical Properties

- Lipophilicity: The ethyl group in this compound increases its logP compared to analogs with polar groups (e.g., amino in or hydroxyl in ).

- Molecular Weight : Simpler analogs (e.g., 233.71 g/mol) are lighter than derivatives with heterocycles (e.g., 379.90–454.97 g/mol in ).

- Solubility: Polar substituents like amino groups () improve aqueous solubility, while ethyl/methyl groups favor organic solubility.

Biological Activity

3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its inhibitory effects against specific enzymes and its potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : C10H12ClN1O2S

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on various biological targets, including viral enzymes and bacterial pathogens.

1. Inhibition of SARS-CoV-2 Nsp14

Recent studies have demonstrated that derivatives of sulfonamides, including this compound, exhibit significant inhibitory activity against the SARS-CoV-2 N7-Methyltransferase (nsp14). This enzyme plays a crucial role in viral replication and capping of RNA.

Key Findings:

- The compound was part of a series tested for their IC50 values against nsp14.

- It exhibited competitive inhibition with IC50 values ranging from 19 nM to 80 nM for various analogs, indicating strong potential as an antiviral agent .

| Compound | IC50 (nM) | Description |

|---|---|---|

| 32 | 56 | High potency against nsp14 |

| 18 | 38 | Significant inhibition observed |

| 25 | 19 | Best inhibitor in the series |

Study on Antiviral Activity

A comprehensive study evaluated multiple sulfonamide derivatives for their ability to inhibit SARS-CoV and SARS-CoV-2 nsp14. The results indicated that modifications to the sulfonamide structure significantly affect potency. Notably, the presence of an ethyl group at the nitrogen position enhanced hydrophobicity and cellular penetration, improving overall inhibitory activity .

Study on Antibacterial Efficacy

Research into related compounds has shown that certain sulfonamides possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone. For instance, one derivative demonstrated MIC values ranging from 40 to 50 µg/mL against E. faecalis and K. pneumoniae .

Q & A

Q. What are the optimal synthetic pathways and conditions for preparing 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, starting with sulfonation of a substituted benzene ring followed by chlorination and alkylation. Key steps include:

- Sulfonation : Use of sulfonyl chloride precursors (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride) under controlled temperatures (0–5°C) to avoid over-sulfonation .

- N-ethylation : Reaction with ethylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) is critical .

Q. How is structural characterization of this compound performed?

- Spectroscopic Methods :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.2–7.8 ppm) and ethyl/methyl groups (δ 1.2–2.5 ppm). ¹³C NMR confirms sulfonamide linkage (C-SO₂-N at ~125–130 ppm) .

- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionalization .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

- Enzyme Inhibition : Screening against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration assay, with IC₅₀ values calculated via nonlinear regression .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess viability at 24–72 hours, with EC₅₀ determination .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G* basis set) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., CA-II) using PDB structures. Analyze binding energy (ΔG) and hydrogen-bonding interactions .

- MD Simulations (GROMACS) : Simulate ligand-protein stability in aqueous environments (TIP3P water model) over 100 ns to evaluate conformational changes .

Q. How do reaction conditions influence the formation of undesired byproducts during synthesis?

- Side Reactions : Competing N-alkylation or sulfonic acid formation may occur if moisture is present. Mitigate via:

- Strict anhydrous conditions (molecular sieves, inert gas) .

- Real-time monitoring via TLC or inline IR spectroscopy to detect intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Standardized Assay Protocols : Use uniform buffer systems (e.g., 20 mM HEPES, pH 7.4) and enzyme concentrations to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like temperature, solvent (DMSO vs. ethanol), and cell passage number .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) independently .

Q. How is the compound’s stability under physiological conditions assessed?

- Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via UPLC-PDA at 254 nm. Identify products using Q-TOF-MS .

- Plasma Stability : Incubate with human plasma (37°C, 24 hours). Quench with acetonitrile, centrifuge, and analyze supernatant for intact compound .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis/oxidation .

- Characterization : Combine NMR, IR, and HRMS for unambiguous structural confirmation .

- Biological Testing : Include positive controls (e.g., acetazolamide for CA inhibition) and validate assays in triplicate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.